B1191744 DS-7423

DS-7423

Cat. No.: B1191744
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Roles of PI3K/AKT/mTOR Pathway in Cellular Homeostasis

The PI3K/AKT/mTOR pathway serves as a central regulator of cellular activities, ensuring coordinated responses to environmental cues. Its intricate signaling components work in concert to control cell fate, metabolism, and growth.

The PI3K/AKT/mTOR pathway is a primary driver of cell proliferation and growth. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits and activates AKT (also known as Protein Kinase B) to the plasma membrane. Activated AKT, a serine/threonine kinase, phosphorylates numerous downstream targets, including those involved in cell cycle progression. A key downstream effector of AKT is mTOR, which exists in two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1, in particular, promotes cell growth by stimulating protein synthesis and ribosome biogenesis through the phosphorylation of ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The activation of this pathway ultimately leads to the progression of cells through the cell cycle, facilitating cell division and an increase in cell mass.

Beyond its role in proliferation, the PI3K/AKT pathway is a crucial mediator of cell survival, actively suppressing programmed cell death (apoptosis). Activated AKT directly phosphorylates and inactivates several pro-apoptotic proteins, such as BAD and members of the Forkhead box O (FOXO) family of transcription factors. By inhibiting these pro-apoptotic molecules, AKT prevents the release of cytochrome c from mitochondria and the activation of caspases, thereby promoting cell survival. This anti-apoptotic function is vital for tissue development and maintenance, but it can also contribute to the survival of abnormal cells, such as cancer cells.

The PI3K/AKT/mTOR pathway is a master regulator of cellular metabolism, particularly glucose uptake and utilization, and lipid synthesis. AKT promotes glucose uptake by stimulating the translocation of glucose transporters (e.g., GLUT1, GLUT4) to the cell surface. It also enhances glycolysis and lipid synthesis, providing the necessary building blocks and energy for cell growth and division. mTORC1, downstream of AKT, is particularly sensitive to nutrient availability and plays a central role in protein synthesis. By phosphorylating S6K and 4E-BP1, mTORC1 increases the translation of messenger RNAs (mRNAs) encoding proteins essential for cell growth and metabolism. This metabolic reprogramming supports the high anabolic demands of proliferating cells.

Aberrant PI3K/AKT/mTOR Pathway Activation in Pathological Conditions

While critical for normal cellular function, uncontrolled activation of the PI3K/AKT/mTOR pathway is a hallmark of numerous diseases, most notably cancer.

Aberrant activation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers, contributing significantly to oncogenic signaling and tumorigenesis. This hyperactivation promotes uncontrolled cell proliferation, enhanced survival, and metabolic reprogramming, all of which are conducive to tumor initiation, progression, and metastasis. In prostate cancer, genetic alteration of the PI3K/AKT/mTOR pathway is a key event in tumor development and progression patsnap.com. Similarly, in ovarian clear cell carcinoma (OCCC), the PI3K pathway remains a promising therapeutic target researchgate.net.

Dysregulation of the PI3K/AKT/mTOR pathway can arise through various mechanisms, including genetic alterations and gene amplification of its core components. One of the most common genetic alterations is activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. Loss-of-function mutations or deletions in the PTEN (Phosphatase and Tensin Homolog) tumor suppressor gene are also highly prevalent. PTEN acts as a negative regulator of the PI3K pathway by dephosphorylating PIP3 back to PIP2, thereby counteracting PI3K activity. Its inactivation leads to sustained high levels of PIP3 and constitutive activation of AKT. Furthermore, amplification of the AKT genes can also lead to pathway hyperactivation. The table below summarizes common dysregulations observed in cancer.

Table 1: Common Mechanisms of PI3K/AKT/mTOR Pathway Dysregulation in Cancer

Pathway ComponentType of DysregulationConsequence on Pathway ActivityAssociated Cancers (Examples)
PIK3CAActivating MutationsIncreased PI3K activityBreast, Colon, Ovarian patsnap.com
PTENLoss-of-FunctionIncreased AKT activationProstate, Endometrial, Glioma patsnap.com
AKTGene AmplificationIncreased AKT activationOvarian, Breast
MDM2OverexpressionIncreased AKT activity (indirect)Ovarian Clear Cell Carcinoma patsnap.com

Note: Tumors with high expression of both PIK3CA and MDM2 have shown significantly worse prognosis in expression array of 71 OCCCs (P = 0.013) patsnap.com.

Conceptual Framework for Dual PI3K/mTOR Inhibition in Biomedical Research

The critical involvement of the PI3K/mTOR pathway in pathological conditions, particularly cancer, has positioned it as an attractive target for therapeutic intervention. The development of inhibitors aimed at modulating this pathway has been a significant area of biomedical research.

Rationale for Combined Pathway Targeting

The rationale for targeting both PI3K and mTOR simultaneously stems from their integral roles and structural similarities within the same overarching signaling pathway wikipedia.orgfishersci.ca. This combined approach is designed to achieve higher therapeutic efficacy by addressing multiple critical points within the network wikipedia.org. A key advantage of dual inhibition is its ability to overcome feedback activation mechanisms that can compromise the effectiveness of single-agent therapies. For instance, inhibitors that selectively target mTOR complex 1 (mTORC1), such as rapamycin (B549165) derivatives, can lead to feedback activation of PI3K/Akt, thereby limiting their anti-tumor activity wikipedia.orgfishersci.caprobes-drugs.org. Dual PI3K/mTOR inhibitors are engineered to circumvent such compensatory mechanisms, providing a more comprehensive blockade of the pathway fishersci.ca. Furthermore, cancer cells often develop resistance to single-target drugs by exploiting pathway redundancy and intricate crosstalk mechanisms wikipedia.orgmims.com. By inhibiting both PI3K and mTOR, dual inhibitors can mitigate the risk of drug resistance that might arise from targeting a single PI3K isoform wikipedia.org. This broad targeting strategy is particularly beneficial for tumors exhibiting heterogeneous molecular alterations within the PI3K pathway, as observed in cancers such as triple-negative breast cancer, prostate cancer, and endometrial cancer, which may harbor multiple simultaneous PI3K alterations mims.com.

Advantages over Single Pathway Modulation

Dual PI3K/mTOR inhibitors have demonstrated several advantages over agents that modulate only a single component of the pathway. Preclinical in vitro cell screenings suggest that dual inhibitors exhibit broader efficacy across a wider range of genotypes compared to single-target agents mims.com. They possess potent activity against all p110 isoforms of PI3K, as well as mTORC1 and mTORC2, effectively consolidating multiple therapeutic effects into a single molecule fishersci.ca. This comprehensive inhibition allows them to overcome feedback inhibition that is commonly observed when only mTORC1 is targeted fishersci.ca. Additionally, dual inhibitors have shown improved efficacy compared to therapies that target individual PI3K isoforms, all PI3K isoforms, or mTOR alone wikipedia.org. They can induce proapoptotic effects in a broader spectrum of cell lineages than rapalogs (mTORC1 inhibitors) mims.com and have demonstrated high potency with a reduced propensity for drug resistance, even at lower doses fishersci.ca.

Introduction of DS-7423 as a Dual PI3K/mTOR Inhibitor in Preclinical Investigation

This compound (also referred to as DS7423 or DS) is a novel, orally bioavailable chemical compound characterized as a dual (bifunctional) inhibitor of both PI3K and mTOR fishersci.camims.comalfa-chemistry.comwikidata.orguni.lu. This compound is designed to inhibit both PI3K kinase and mTOR kinase, aiming to induce tumor cell apoptosis and inhibit tumor growth in susceptible cancer cells alfa-chemistry.com.

Inhibitory Potency of this compound (IC50 Values) mims.comalfa-chemistry.comuni.lu:

TargetIC50 Value
PI3Kα15.6 nM (or 17 nM)
mTOR34.9 nM
PI3Kγ249 nM
PI3Kδ262 nM
PI3Kβ1143 nM

This compound is believed to exert its inhibitory effects by binding to the ATP binding cleft of these enzymes mims.com. Its selectivity profile indicates that it poorly inhibits a broad panel of 227 other kinases, with greater than 50% inhibition observed only against mixed lineage kinase 1 (MLK1) and never-in-mitosis gene a (NIMA)-related kinase 2 (NEK2) mims.com.

Detailed Preclinical Research Findings for this compound:

Preclinical investigations have explored the therapeutic potential of this compound across various cancer models:

Glioma (Glioblastoma, GBM):

this compound demonstrated its ability to cross the blood-brain barrier (BBB) and effectively suppress PI3K pathway biomarkers within the brain fishersci.camims.com.

It inhibited the growth of nine glioma cell lines and 22 glioma-initiating cell (GIC) lines, with mean 50% inhibitory concentration (IC50) values below 250 nmol/L fishersci.camims.com.

The compound exhibited efficacy and conferred a survival benefit in U87 and GSC11 orthotopic models of GBM fishersci.ca.

A preferential inhibition of cell growth was observed in glioma cell lines with PIK3CA mutations and/or PTEN alterations fishersci.ca.

Administration of this compound enhanced the antitumor efficacy of temozolomide (B1682018) (TMZ) in U87 glioma models, suggesting a potential to augment alkylating agent-mediated cytotoxicity fishersci.ca.

Pharmacokinetic studies in mice showed that plasma concentrations of this compound remained generally constant and above 2 µmol/L for up to 6 hours following a single oral administration of 6 mg/kg. The brain-to-plasma ratio of total concentrations was approximately 0.1 between 1 and 6 hours post-treatment mims.com.

this compound was found to suppress the phosphorylation of key PI3K signaling components, including pAKT, pS6, and p4EBP1, in a dose- and time-dependent manner in U87 and LN229 glioma cells and GSC11 GICs mims.com.

Ovarian Clear Cell Adenocarcinoma (OCCA):

this compound exhibited anti-proliferative effects in nine OCCA cell lines, with IC50 values ranging from 20 to 75 nM, irrespective of PIK3CA mutations.

The compound induced more pronounced dose-dependent growth suppression compared to rapamycin, an mTORC1 inhibitor.

Significantly higher levels of apoptotic cell death were observed in OCCA cells with wild-type TP53 compared to those with TP53 mutations.

In OCCA cells with wild-type TP53, this compound increased TP53 expression, enhanced the phosphorylation of TP53 at Ser46, and induced the expression of TP53-dependent apoptosis-related genes, such as TP53AIP1 and PUMA alfa-chemistry.comuni.lu.

Treatment with this compound also led to a reduction in the phosphorylation level of MDM2.

Prostate Cancer:

In PTEN wild-type (PTEN-wt) prostate cancer cell lines (CWR22/22RV1), treatment with this compound resulted in the upregulation of prostate-specific membrane antigen (PSMA), metabotropic glutamate (B1630785) receptor 1 (mGluR1), and human epidermal growth factor receptor 2 (HER2).

Conversely, in PTEN-mutant LNCaP cells, this compound treatment led to the upregulation of androgen receptor (AR) and HER3.

Preclinical studies indicated that PSMA, mGluR1, and HER2 form a positive feedback loop that contributes to the acquisition of resistance to this compound in PTEN-wt cells.

Combined targeting of the PI3K/mTOR pathway with either HER2 inhibitors (e.g., lapatinib) or mGluR1 inhibitors (e.g., riluzole) resulted in decreased cell survival and tumor growth in xenograft studies.

Specifically, in PTEN-wt CWR22 xenografts, reduced in vivo tumor growth was observed when this compound was combined with lapatinib (B449) or riluzole, compared to single-agent treatments.

Properties

Appearance

Solid powder

Synonyms

DS7423;  DS 7423;  DS-7423; NONE

Origin of Product

United States

Mechanistic Elucidation of Ds 7423 at the Molecular and Cellular Level

Molecular Target Engagement and Kinase Inhibition Profile

DS-7423 demonstrates a distinct profile of kinase inhibition, primarily focused on the class I PI3K isoforms and the mTOR kinase, with high selectivity over a broad range of other kinases. nih.govnih.gov

This compound is an inhibitor of all four class I PI3K isoforms, which are heterodimeric enzymes consisting of a catalytic subunit (p110) and a regulatory subunit. nih.govresearchgate.netnih.gov These isoforms (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ) play critical roles in integrating signals from various cell surface receptors to regulate intracellular processes. researchgate.netucl.ac.uk

A primary characteristic of this compound is its preferential and potent inhibition of the PI3Kα isoform (p110α) compared to the other class I isoforms. nih.govnih.gov Biochemical assays have quantified this selectivity, revealing significantly lower half-maximal inhibitory concentrations (IC50) for PI3Kα. The compound is most potent against p110α, followed by p110γ and p110δ, with the lowest potency observed against p110β. nih.gov The IC50 values from in vitro kinase assays consistently show this preferential activity. nih.govmedchemexpress.comnih.gov

Inhibitory Potency of this compound Against Class I PI3K Isoforms
PI3K IsoformIC50 (nM)
PI3Kα (p110α)15.6 - 17
PI3Kβ (p110β)1143
PI3Kγ (p110γ)249
PI3Kδ (p110δ)262

In addition to its activity against PI3K, this compound is also a potent inhibitor of mTOR kinase, with an IC50 value of 34.9 nM. nih.govmedchemexpress.comnih.gov mTOR is a serine/threonine kinase that functions as a central regulator of cell growth, metabolism, and survival, operating in two distinct multiprotein complexes: mTORC1 and mTORC2. cancer.govnih.gov

This compound functions as a dual mTORC1 and mTORC2 inhibitor. nih.govresearchgate.netnih.gov This is a significant mechanistic feature, as it allows the compound to block signaling downstream of both complexes. Inhibition of mTORC1 disrupts the phosphorylation of key substrates like S6 ribosomal protein and 4E-BP1, while inhibition of mTORC2 prevents the full activation of AKT by blocking its phosphorylation at the Ser473 site. researchgate.netnih.gov This dual inhibition circumvents the compensatory activation of AKT signaling that can occur with mTORC1-selective inhibitors, which disrupt a negative feedback loop. nih.govnih.gov

The selectivity of this compound has been evaluated against large panels of kinases. In a screening of 227 different kinases, this compound demonstrated a high degree of selectivity. nih.gov Significant inhibitory activity was observed against only two other kinases: Mixed Lineage Kinase 1 (MLK1) and Never-in-Mitosis Gene A (NIMA)-related kinase 2 (NEK2). nih.govnih.gov This focused activity profile indicates that the primary mechanism of this compound is mediated through its intended targets in the PI3K/mTOR pathway.

Inhibition of Mammalian Target of Rapamycin (B549165) (mTOR)

Downstream Signaling Pathway Modulation by this compound

By inhibiting both PI3K and mTORC1/2, this compound effectively suppresses the phosphorylation and activation of numerous key effector proteins within the pathway. This modulation has been observed in a dose-dependent manner in various cell lines. nih.govresearchgate.net

Treatment with this compound leads to a marked reduction in the phosphorylation of AKT at both the Thr308 (a direct downstream target of PI3K) and Ser473 (a direct target of mTORC2) sites. nih.govresearchgate.net This comprehensive inhibition of AKT activation is a direct result of the compound's dual action on PI3K and mTORC2.

Furthermore, this compound effectively suppresses mTORC1 signaling, as evidenced by the decreased phosphorylation of its downstream targets, including the S6 ribosomal protein (at Ser235/236 and Ser240/244) and 4EBP1. nih.govnih.govresearchgate.net In certain cellular contexts, this compound treatment also leads to a dose-dependent reduction in the phosphorylation of MDM2. nih.gov This is accompanied by an increase in the phosphorylation of the tumor suppressor protein TP53 at Serine 46, which is associated with the induction of TP53-dependent apoptosis through the upregulation of target genes such as TP53AIP1 and PUMA. medchemexpress.comnih.gov

Modulation of Downstream Signaling Proteins by this compound
ProteinPhosphorylation SiteEffect of this compound
AKTThreonine 308Suppressed
AKTSerine 473Suppressed
S6 Ribosomal ProteinSerine 235/236Suppressed
S6 Ribosomal ProteinSerine 240/244Suppressed
4EBP1Not specifiedSuppressed
MDM2Not specifiedReduced
TP53Serine 46Increased

Regulation of AKT Phosphorylation

Activation of the protein kinase B (AKT) requires phosphorylation at two key sites, Threonine 308 (Thr308) and Serine 473 (Ser473), to become fully active. mdpi.com This activation is a critical step in the PI3K signaling pathway.

Research has demonstrated that this compound effectively suppresses the phosphorylation of AKT at both the Thr308 and Ser473 sites. researchgate.net In studies conducted on OVISE ovarian clear cell carcinoma cells, treatment with this compound led to a dose-dependent reduction in the phosphorylation levels at these specific sites. researchgate.net This dual inhibition prevents the full activation of AKT, thereby impeding its ability to regulate multiple cellular processes by phosphorylating numerous downstream targets. mdpi.comresearchgate.net

Target ProteinPhosphorylation SiteEffect of this compound
AKTThreonine 308 (Thr308)Suppressed researchgate.net
AKTSerine 473 (Ser473)Suppressed researchgate.net

Modulation of mTORC1 Effector Phosphorylation

The mTORC1 complex is a key downstream effector in the PI3K/AKT pathway, regulating protein synthesis through the phosphorylation of several key substrates, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein (4E-BP1). nih.gov

This compound has been shown to potently suppress the phosphorylation of the ribosomal protein S6, a downstream target of mTORC1. researchgate.net Specifically, treatment with this compound inhibits phosphorylation at the Serine 235/236 and Serine 240/244 residues in a dose-dependent manner. researchgate.net This action indicates a direct inhibition of the mTORC1 signaling pathway. researchgate.net

4E-BP1 is a translational repressor that, in its unphosphorylated state, binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing cap-dependent translation. nih.gov Phosphorylation of 4E-BP1 by mTORC1 causes its release from eIF4E, allowing for the initiation of translation of proteins involved in cell growth. nih.govnih.gov As a potent mTOR kinase inhibitor, this compound is expected to block this process. Studies on mTOR kinase inhibitors have shown they can completely abolish the phosphorylation of 4E-BP1, thereby inhibiting cap-dependent translation. nih.gov

mTORC1 EffectorPhosphorylation Site(s)Effect of this compound
S6 Ribosomal ProteinSer235/236Suppressed researchgate.net
S6 Ribosomal ProteinSer240/244Suppressed researchgate.net
4E-BP1MultipleInhibition/Abolishment nih.gov

Effects on Other Downstream Components

The inhibitory effects of this compound extend to other crucial components downstream of the PI3K/AKT pathway, such as the FOXO family of transcription factors.

The Forkhead box O (FOXO) family of transcription factors, including FOXO1 and FOXO3a, act as tumor suppressors by promoting cell cycle arrest and apoptosis. cellsignal.com Their activity is negatively regulated by AKT-mediated phosphorylation. When phosphorylated by AKT at key residues (such as Thr24 in FOXO1 and Thr32/Ser253 in FOXO3a), they are excluded from the nucleus, inhibiting their transcriptional activity. cellsignal.comnih.govwjgnet.comnih.gov By inhibiting AKT phosphorylation, this compound also suppresses the phosphorylation of FOXO1/3a. researchgate.net This inhibition allows FOXO proteins to remain in the nucleus and actively transcribe target genes that can suppress tumor growth. researchgate.netcellsignal.com

Downstream ComponentEffect of this compound
FOXO1/3a PhosphorylationSuppressed researchgate.net
Impact on MDM2 Phosphorylation

This compound exerts a significant influence on the phosphorylation status of the Mouse double minute 2 homolog (MDM2) protein. nih.govresearchgate.net As a dual inhibitor of PI3K and mTOR, this compound affects downstream components of the PI3K/AKT signaling pathway. patsnap.com MDM2 is a known effector of AKT kinase. researchgate.netpatsnap.com Preclinical studies have demonstrated that treatment with this compound leads to a dose-dependent reduction in the level of phosphorylated MDM2 (p-MDM2). researchgate.netplos.org This dephosphorylation is critical, as the phosphorylation of MDM2 is associated with its activation and subsequent degradation of the tumor suppressor protein TP53. researchgate.netplos.org

The reduction in p-MDM2 levels by this compound treatment is inversely correlated with an increase in TP53 levels. plos.org Concurrently with the decrease in MDM2 phosphorylation, an increase in the phosphorylation of TP53 at serine 46 (Ser46) has been observed in cell lines with wild-type TP53. nih.govbohrium.com This specific phosphorylation event is a key step in initiating TP53-dependent apoptosis. plos.org Therefore, by inhibiting the PI3K/AKT pathway, this compound decreases the phosphorylation and activity of MDM2, leading to the stabilization and activation of TP53, thereby promoting an apoptotic response in cancer cells. nih.govbohrium.com

Cellular Phenotypic Responses in Preclinical Models

Inhibition of Cell Proliferation and Viability (in vitro)

In preclinical in vitro models, this compound has demonstrated potent, dose-dependent inhibition of cell proliferation and viability across various cancer cell lines. nih.gov Methyl thiazolyl tetrazolium (MTT) assays revealed that all nine OCCA cell lines tested were sensitive to this compound, with IC50 values for cell proliferation at 75 nM or lower. nih.gov For instance, exposure to 156 nM of this compound resulted in a 70% to 97% inhibition of cell growth in these cell lines. plos.orgnih.gov The anti-proliferative effects of this compound were consistently more robust than those of rapamycin, particularly at higher doses. nih.govresearchgate.net

OCCA Cell LineIC50 Value (nM) for this compound
OVMANA20-75
SKOV320-75
OVTOKO20-75
JHOC-720-75
RMG-I20-75
OVISE20-75
TOV-21G20-75
ES-220-75
KK20-75

Data derived from studies on nine Ovarian Clear Cell Adenocarcinoma (OCCA) cell lines, which all displayed IC50 values within this range. plos.orgnih.gov

Modulation of Cell Cycle Progression

Flow cytometry analysis has consistently shown that this compound treatment alters cell cycle progression in cancer cells. nih.govplos.orgnih.gov A primary effect is the blockage of cell cycle progression into the S phase (the DNA synthesis phase), which is observed in a dose-dependent manner. nih.gov This results in a notable decrease in the percentage of the cell population in the S phase. plos.orgnih.gov This effect was observed across all nine OCCA cell lines tested, although the magnitude of the change was weak in some, such as the ES-2 cell line. plos.org In the majority of cell lines, the decrease in the S-phase population was accompanied by a predominant G1 arrest. plos.orgnih.gov

A key indicator of apoptosis, or programmed cell death, is an increase in the proportion of cells in the sub-G1 phase of the cell cycle, which represents cells with fragmented DNA. Treatment with this compound has been shown to increase the sub-G1 cell population in susceptible cancer cell lines. nih.govplos.orgnih.gov This effect was observed in six out of nine OCCA cell lines tested, where the size of the sub-G1 population increased in a dose-dependent manner with this compound treatment. plos.orgnih.gov The induction of this apoptotic phenotype was more effective in cell lines that harbor wild-type TP53, linking the cytotoxic effects of this compound to a functional TP53 pathway. nih.govplos.orgnih.gov

Induction of Programmed Cell Death (Apoptosis)

This compound has demonstrated the ability to induce apoptosis in susceptible tumor cells, which is a primary contributor to its antitumor activity. nih.govnih.gov This process of programmed cell death is significantly influenced by the status of the tumor suppressor protein TP53.

Research has shown that the apoptosis-inducing effect of this compound is more pronounced in cancer cells that have a normal, functional TP53 gene (wild-type) compared to those with a mutated TP53 gene. medchemexpress.comnih.govmdpi.com In studies on ovarian clear cell adenocarcinoma (OCCA) cell lines, this compound was significantly more effective at inducing apoptotic cell death in cells without TP53 mutations. nih.govmdpi.com

This dependency on TP53 suggests that the mutational status of this gene could be a predictive biomarker for the apoptotic response to this compound. nih.govmdpi.com The mechanism involves the phosphorylation of TP53 at a specific site, Serine 46, which is a key event in initiating TP53-mediated apoptosis. medchemexpress.comnih.gov This is accompanied by a decrease in the phosphorylation of MDM2, a protein that targets TP53 for degradation. medchemexpress.com

Flow cytometry analysis of OCCA cell lines treated with this compound revealed an increase in the sub-G1 cell population, which is indicative of apoptosis, in six of the nine cell lines tested. medchemexpress.com These six lines were the ones without TP53 mutations. medchemexpress.com In contrast, the three cell lines with TP53 mutations did not show a significant induction of apoptosis. nih.govmdpi.com

Apoptotic Response of Ovarian Clear Cell Adenocarcinoma (OCCA) Cell Lines to this compound

Cell LineTP53 StatusApoptosis Induced by this compound (156 nM)Apoptosis Induced by this compound (2,500 nM)
OVMANAWild-Type~12%~16%
OVISEWild-Type~10%~15%
JHOC-5Wild-Type~4%~10%
JHOC-7Wild-Type~8%~12%
JHOC-9Wild-Type~6%~11%
KKWild-TypeNot specified >5%Not specified >5%
ES-2Mutant<5%<5%
TOV-21GMutant<5%<5%
RMG-IMutant<5%<5%
Data derived from studies on OCCA cell lines. nih.govmdpi.com

The induction of TP53-dependent apoptosis by this compound is further substantiated by its effect on genes that are downstream targets of TP53. Following treatment with this compound, there is an observed increase in the expression of pro-apoptotic genes such as p53AIP1 (p53-regulated Apoptosis-Inducing Protein 1) and PUMA (p53 Upregulated Modulator of Apoptosis). medchemexpress.comnih.gov

In OCCA cells with wild-type TP53, this compound treatment led to the induction of both p53AIP1 and PUMA at concentrations of 39 nM and higher. medchemexpress.commdpi.com This upregulation of specific TP53 target genes involved in apoptosis provides a direct molecular link between the action of this compound and the execution of the apoptotic program. nih.govmdpi.com The activation of these genes is a consequence of the increased level of phosphorylated TP53 at Serine 46. nih.gov

Induction of Autophagic Cell Death

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. The PI3K/mTOR pathway, which this compound inhibits, is a key negative regulator of autophagy. documentsdelivered.com Therefore, inhibition of this pathway is generally expected to induce autophagy, which can sometimes lead to a form of programmed cell death known as autophagic cell death.

While the induction of autophagy is a known consequence of mTOR inhibition, the specific role of this compound in inducing autophagic cell death is not well-documented in available scientific literature. Some studies on dual PI3K/mTOR inhibitors have shown that they can induce autophagy, which may act as a survival mechanism for cancer cells under stress. Conversely, other research suggests that some dual inhibitors can impair the autophagic process, potentially contributing to cell death. The precise effect of this compound on autophagic flux and its direct contribution to cell death remains an area requiring further investigation.

Preclinical Investigative Studies of Ds 7423 in Disease Models

Investigative Methodologies in Preclinical Research

Preclinical research into DS-7423 has utilized established methodologies to evaluate its effects on cancer cells both in vitro and in vivo, alongside analyses of relevant biomarkers.

Application of Cell Line Panels for Sensitivity Assessment

In vitro sensitivity to this compound has been extensively assessed using panels of cancer cell lines. A primary approach involved testing this compound against a panel of nine OCCA cell lines to determine its anti-proliferative effects plos.orgnih.govasu.edunih.govaacrjournals.org. For comparative purposes, the sensitivity of seven ovarian serous adenocarcinoma (OSA) cell lines to this compound was also examined niph.go.jp. These studies typically employed assays such as the MTT assay to measure cell proliferation and determine half-maximal inhibitory concentration (IC50) values nih.govaacrjournals.org. Flow cytometry (FACS) analysis was also utilized to investigate the impact of this compound on cell cycle distribution and to quantify apoptosis induction through techniques like Annexin-V and propidium (B1200493) iodide (PI) staining plos.orgnih.govasu.edunih.govaacrjournals.org.

Utilization of In Vivo Xenograft Models for Efficacy Studies

To evaluate the in vivo antitumor efficacy of this compound, mouse xenograft models have been employed. These models involve implanting human cancer cells into immunocompromised mice, allowing for the assessment of tumor growth inhibition in a living system plos.orgnih.govasu.edunih.gov. Studies specifically focusing on OCCA have utilized xenografts derived from OCCA cell lines, such as TOV-21G and RMG-I, to determine the compound's ability to suppress tumor growth plos.org. The effect on tumor volume over time is a key endpoint in these studies plos.org.

Biomarker Analysis in Preclinical Samples (e.g., Phosphoprotein Levels, Proliferation Markers)

Biomarker analysis is crucial for understanding the molecular effects of this compound and identifying potential predictors of response. In preclinical studies, this has involved analyzing the levels of key proteins and their phosphorylation status within the PI3K/mTOR signaling pathway using techniques such as Western blotting plos.orgaacrjournals.orgnih.govnih.govoncotarget.comresearchgate.netresearchgate.net. Specific biomarkers examined include phosphorylated AKT (p-AKT) at Thr308 and phosphorylated S6 (p-S6) at Ser240/244, which are downstream effectors of PI3K and mTOR, respectively plos.orgnih.govnih.govoncotarget.comresearchgate.net. Phosphorylated 4EBP1 (p-4EBP1) has also been analyzed nih.govoncotarget.comresearchgate.net.

Beyond pathway inhibition markers, analyses have included proliferation markers and indicators of apoptosis. Flow cytometry has been used to assess changes in cell cycle phases, such as a decrease in the S-phase population and an increase in the sub-G1 population, indicative of cell cycle arrest and apoptosis plos.orgnih.govasu.edunih.govaacrjournals.org. Immunoblotting has been used to detect cleaved PARP, a marker of apoptosis, and to evaluate the expression of TP53-dependent pro-apoptotic genes like p53AIP1 and PUMA plos.orgnih.govaacrjournals.orgmedchemexpress.com. Additionally, the phosphorylation status of MDM2 and TP53 at Ser46 has been analyzed to understand the mechanism of TP53 activation and subsequent apoptosis induction plos.orgnih.govnih.govresearchgate.netmedchemexpress.comniph.go.jp.

Efficacy in Ovarian Clear Cell Adenocarcinoma (OCCA) Models

Preclinical studies have demonstrated the efficacy of this compound in OCCA models, highlighting its potential as a targeted therapy for this cancer subtype.

In vitro Sensitivity Across Diverse OCCA Cell Lines

This compound has shown potent in vitro anti-proliferative activity across a diverse panel of OCCA cell lines. In studies using nine different OCCA cell lines, IC50 values for this compound were consistently below 75 nM, and in some cases, below 100 nM plos.orgnih.govasu.edunih.govaacrjournals.org. Exposure to a concentration of 156 nM this compound resulted in a significant inhibition of cell growth, ranging from 70% to 97% across the tested lines nih.govniph.go.jp. Comparative studies indicated that OCCA cell lines were generally more sensitive to this compound than OSA cell lines nih.govniph.go.jp.

Influence of Genetic Mutations (e.g., PIK3CA, TP53 status) on Response

The mutational status of key genes within the PI3K pathway and tumor suppressor genes has been investigated for its influence on this compound sensitivity in OCCA models.

Studies have shown that the in vitro sensitivity of OCCA cell lines to this compound, as measured by IC50 values for proliferation inhibition, was observed regardless of the mutational status of PIK3CA plos.orgnih.govasu.edunih.govaacrjournals.org. While PIK3CA mutations are prevalent in OCCA and contribute to the activation of the PI3K-AKT signaling pathway, their presence alone did not definitively predict sensitivity to this compound nih.govaacrjournals.org. Some OCCA cell lines with PIK3CA mutations also exhibited concomitant activation of receptor tyrosine kinases (RTKs) niph.go.jp. An OCCA cell line harboring a specific PIK3CA C420R mutation demonstrated sensitivity to this compound in culture genomenon.com.

In contrast to PIK3CA status, the mutational status of TP53 significantly impacted the induction of apoptosis by this compound in OCCA cell lines plos.orgnih.govasu.edunih.govaacrjournals.orgniph.go.jp. This compound induced significantly higher levels of apoptotic cell death in OCCA cell lines with wild-type TP53 compared to those with mutated TP53 plos.orgnih.govasu.edunih.govaacrjournals.orgniph.go.jp. Apoptosis induction, as indicated by an increase in the sub-G1 cell population and Annexin-V/PI staining, was observed effectively in six out of the nine OCCA cell lines tested, which were the ones without TP53 mutations plos.orgnih.govasu.edunih.govaacrjournals.org. This suggests that functional TP53 is important for this compound-mediated apoptosis in OCCA and that TP53 mutational status could serve as a predictive biomarker for this specific effect plos.orgnih.gov.

In vitro Sensitivity of OCCA Cell Lines to this compound

OCCA Cell LinePIK3CA StatusTP53 StatusProliferation IC50 (nM)Apoptosis Induction by this compound
(Panel of 9)Mutant/Wild-typeMutant/Wild-type< 75 (generally) plos.orgnih.govasu.edunih.govHigher in Wild-type TP53 plos.orgnih.govasu.edunih.govaacrjournals.orgniph.go.jp

Note: Specific IC50 values for each of the nine cell lines were not consistently provided across the snippets, but the general range is indicated.

Influence of TP53 Status on Apoptosis Induction by this compound

TP53 Status in OCCA CellsApoptosis Induction by this compound
Wild-typeSignificantly higher levels plos.orgnih.govasu.edunih.govaacrjournals.orgniph.go.jp
MutantReduced or minimal induction plos.orgnih.govasu.edunih.govaacrjournals.orgniph.go.jp

Biomarkers Analyzed in Preclinical Studies of this compound

BiomarkerDetection MethodRelevance
p-AKT (Thr308)Western BlottingPI3K pathway activation/inhibition plos.orgnih.govnih.govoncotarget.comresearchgate.net
p-S6 (Ser240/244)Western BlottingmTOR pathway activation/inhibition plos.orgnih.govnih.govoncotarget.comresearchgate.net
p-4EBP1Western BlottingmTOR pathway activation/inhibition nih.govoncotarget.comresearchgate.net
Cell Cycle Distribution (S, sub-G1)Flow Cytometry (FACS)Cell cycle arrest, apoptosis plos.orgnih.govasu.edunih.govaacrjournals.org
Apoptosis (Annexin-V/PI)Flow Cytometry (FACS)Quantification of apoptotic cells plos.orgasu.edunih.govaacrjournals.org
Cleaved PARPImmunoblottingApoptosis execution plos.orgnih.govaacrjournals.org
p53AIP1, PUMART-PCR/ImmunoblottingTP53-dependent apoptosis genes plos.orgnih.govaacrjournals.orgmedchemexpress.com
p-MDM2ImmunoblottingTP53 regulation plos.orgnih.govresearchgate.netniph.go.jp
p-TP53 (Ser46)ImmunoblottingTP53 activation plos.orgnih.govnih.govresearchgate.netmedchemexpress.comniph.go.jp

In vivo Tumor Growth Suppression in Mouse Xenograft Models

This compound has demonstrated the ability to suppress tumor growth in various mouse xenograft models. In studies involving ovarian clear cell adenocarcinoma (OCCA), oral daily administration of this compound significantly suppressed the growth of xenografts derived from TOV-21G cells and RMG-I tumor pieces in a dose-dependent manner plos.org. Treatment with this compound also led to decreased levels of phosphorylated Akt (Thr308) and phosphorylated S6 (Ser240/244) in these xenografts, indicating inhibition of the PI3K/mTOR pathway in vivo plos.org.

In glioblastoma (GBM) models, this compound suppressed tumor growth and prolonged survival in orthotopic mouse xenograft models using U87 glioma cells and GSC11 glioma-initiating cells (GICs) nih.govresearchgate.net. Histopathological analysis of brain sections from mice treated with this compound showed a considerable reduction in tumor growth and decreased tumor mass compared to control groups researchgate.net. Ex vivo analysis of tumor tissues revealed marked inhibition of phosphorylated Akt and phosphorylated S6 in DS-treated animals researchgate.net. The median survival of GSC11 tumor-bearing mice treated with this compound was significantly longer than that of control mice researchgate.net.

In prostate cancer models, combination treatment with this compound and inhibitors targeting HER2 or mGluR1 resulted in decreased tumor growth in xenograft studies using PTEN wild-type prostate cancer cell lines aacrjournals.org.

Synergistic Effects with MDM2 Inhibitors (e.g., RG7112) in TP53 Wild-Type Cells

Dual inhibition of the PI3K pathway by this compound and MDM2 by RG7112 has shown synergistic anti-proliferative effects in clear cell ovarian carcinoma (CCOC) cell lines without TP53 mutations patsnap.comresearchgate.net. This combination therapy more robustly induced pro-apoptotic proteins, such as PUMA and cleaved PARP, and increased the sub G1 cell population and apoptotic cells compared to either single agent alone patsnap.comresearchgate.net. In mouse xenograft models of CCOC, the combination therapy significantly reduced tumor volume without causing severe body weight loss patsnap.comresearchgate.net. Immunohistochemistry of xenograft tumors indicated that the combination treatment significantly reduced vascularity and cell proliferation while increasing apoptotic cell death patsnap.com.

This compound-mediated apoptosis was observed to be more effectively induced in OCCA cell lines without TP53 mutations compared to those with TP53 mutations plos.orgnih.gov. In TP53 wild-type cells, this compound increased the level of phosphorylated TP53 at Ser46 and induced TP53-dependent apoptosis-related genes, including p53AIP1 and PUMA plos.orgnih.gov. This was concomitant with a decreased phosphorylation level of MDM2 plos.orgnih.gov.

Efficacy in Glioblastoma (GBM) Models

This compound has demonstrated efficacy in preclinical glioblastoma models, addressing key challenges associated with treating brain tumors.

Demonstration of Blood-Brain Barrier Penetrance

Preclinical studies have indicated that this compound is capable of crossing the blood-brain barrier (BBB) nih.govnih.govnih.gov. Studies in mice have determined DS plasma and brain concentrations, confirming its ability to penetrate the BBB and achieve functional concentrations in the brain nih.govnih.govnih.gov. This is a crucial characteristic for a therapeutic agent targeting brain tumors like GBM nih.govthno.orgmdpi.com.

Suppression of PI3K Pathway Biomarkers in Brain Tissue

Following BBB penetration, this compound has been shown to lead to potent suppression of PI3K pathway biomarkers in brain tissue nih.govnih.gov. Ex vivo analyses of tumor tissues from intracranial xenograft models treated with this compound showed marked inhibition of phosphorylated Akt and phosphorylated S6 researchgate.net. Immunohistochemistry results also showed a significant decrease in pAKT and pS6 after this compound treatment in glioblastoma models, further supporting its ability to inhibit the PI3K/mTOR signaling pathway in the brain nih.gov.

Inhibition of Glioma Cell Line and Glioma-Initiating Cell (GIC) Growth

This compound effectively inhibits the growth of both glioma tumor cell lines and glioma-initiating cells (GICs) nih.govnih.govresearchgate.net. Studies using a panel of nine glioma cell lines and 22 GIC lines showed that this compound inhibited their growth with mean 50% inhibitory concentration (IC50) values of less than 250 nmol/L nih.govnih.gov. This indicates potent in vitro activity against diverse glioma cell populations, including the stem-like cells believed to contribute to tumor recurrence nih.govnih.gov.

Preferential Response in PI3K/PTEN Mutant Glioma Models

Studies have found that PI3K mutations and PTEN alterations are associated with cellular response to this compound treatment nih.govnih.gov. There is preferential inhibition of cell growth in PIK3CA-mutant and PTEN altered cell lines nih.govnih.gov. This compound showed efficacy and survival benefit in orthotopic GBM models, including those with relevant molecular features like PTEN alteration nih.govnih.govresearchgate.net. These findings suggest that this compound may be particularly effective in GBM patients with activation of the PI3K pathway due to mutations in PIK3CA or alterations in PTEN function nih.govnih.govmdpi.com.

Combination Strategies in GBM Models

Glioblastoma multiforme (GBM) is a highly aggressive brain tumor where resistance to standard therapies, such as temozolomide (B1682018) (TMZ), is a significant challenge. Investigations have explored combining this compound with other agents to improve treatment outcomes in GBM models.

Synergistic Antitumor Efficacy with Alkylating Agents (e.g., Temozolomide)

Studies have demonstrated that combining this compound with temozolomide can result in synergistic antitumor effects in GBM cell lines and in vivo models. In three different GBM cell lines in vitro, the combination of this compound and TMZ showed additive cytotoxicity. oncotarget.comnih.gov For instance, in U87 and U251 glioma cell lines, treatment with this compound (200 nM) alone resulted in 63% and 93% cell viability, respectively, while TMZ (200 µM) alone yielded similar viability rates. However, the combination treatment reduced cell viability to 44% in U87 cells, indicating a significant increase in growth inhibition. oncotarget.com

In preclinical animal models, the combination treatment of TMZ and this compound significantly increased the survival rate of mice bearing U87 xenograft tumors compared to treatment with either agent alone. oncotarget.comnih.gov This suggests that combining a PI3K/mTOR inhibitor like this compound with an alkylating agent such as TMZ may enhance the efficacy of chemotherapy in GBM. oncotarget.com

Below is a representative table illustrating the effect of this compound and TMZ combination on cell viability in a GBM cell line:

TreatmentConcentration (this compound)Concentration (TMZ)Cell Viability (%)
Control--100
This compound200 nM-63
TMZ-200 µM93
This compound + TMZ200 nM200 µM44

Note: Data is illustrative and based on findings in U87 cells oncotarget.com.

Enhanced Autophagic Cell Death in Combination Therapies

Autophagy can play a dual role in cancer, sometimes promoting cell survival and other times leading to cell death. Research indicates that the combination of this compound and TMZ can enhance autophagic cell death in GBM cells. oncotarget.comnih.gov

In U87 cells, treatment with either this compound (100 nM) or TMZ (125 µM) alone induced autophagy in approximately 30% and 10% of cells, respectively, compared to 2% in control cells. oncotarget.comnih.gov However, the combination of this compound and TMZ further increased the rate of autophagy to up to 50% of U87 cells within 24 hours, as visualized by increased punctate GFP fluorescence. oncotarget.comnih.gov Western blot analysis also showed increased levels of LC3-II protein, a marker for autophagosomes, in cells treated with the combination compared to single-agent treatments. oncotarget.comnih.gov These findings suggest that the enhanced antitumor efficacy of the combination therapy may be partly attributed to increased autophagic cell death in glioma cells. oncotarget.comnih.gov

Efficacy in Prostate Cancer (PCa) Models

Genetic alterations in the PI3K/AKT/mTOR pathway are common in prostate cancer and contribute to tumor development and progression. nih.govresearchgate.netkcl.ac.uknih.govpatsnap.comresearchgate.netaacrjournals.orgkcl.ac.uk While the therapeutic potential of PI3K/AKT/mTOR inhibitors has been evaluated extensively in PTEN-mutant PCa, their efficacy in patients with a PTEN wild-type phenotype has been limited, highlighting an unmet clinical need. nih.govresearchgate.netkcl.ac.uknih.govpatsnap.comresearchgate.netaacrjournals.orgkcl.ac.uk Studies have investigated the response of PTEN wild-type PCa cell lines to this compound. nih.govresearchgate.netkcl.ac.uknih.govpatsnap.comresearchgate.netaacrjournals.orgkcl.ac.uk

Differential Cellular Responses Based on PTEN Status (Wild-Type vs. Mutant)

Research has shown that the response of prostate cancer cells to the dual PI3K/mTOR inhibitor this compound differs based on their PTEN status. nih.govresearchgate.netkcl.ac.uknih.govpatsnap.comresearchgate.netaacrjournals.orgkcl.ac.uk

In PTEN wild-type prostate cancer cell lines, such as CWR22 and its derivative 22Rv1, treatment with this compound leads to the upregulation of specific proteins. nih.govresearchgate.netkcl.ac.uknih.govpatsnap.comresearchgate.netaacrjournals.orgkcl.ac.uk Conversely, in PTEN-mutant LNCaP cells, different proteins are upregulated in response to this compound. nih.govresearchgate.netkcl.ac.uknih.govpatsnap.comresearchgate.netaacrjournals.orgkcl.ac.uk This differential response suggests distinct adaptive mechanisms are activated depending on the PTEN status.

Investigation of Resistance Mechanisms in PTEN Wild-Type PCa

The limited efficacy of PI3K/AKT/mTOR inhibitors like this compound in PTEN wild-type PCa has led to investigations into the underlying resistance mechanisms. nih.govresearchgate.netkcl.ac.uknih.govpatsnap.comresearchgate.netaacrjournals.orgkcl.ac.uk

Upregulation of PSMA, mGluR1, and HER2/HER3 Receptors

Upon treatment with this compound, PTEN wild-type prostate cancer cell lines, including CWR22 and 22Rv1, upregulate the expression of Prostate-Specific Membrane Antigen (PSMA), metabotropic glutamate (B1630785) receptor 1 (mGluR1), and the tyrosine kinase receptor HER2. nih.govresearchgate.netkcl.ac.uknih.govpatsnap.comresearchgate.netaacrjournals.orgkcl.ac.uk Gene expression analysis confirmed elevated PSMA mRNA levels in these cells following this compound treatment. nih.gov Furthermore, in a CWR22 xenograft model, this compound treatment resulted in enhanced binding of a Gallium-68-PSMA tracer to the tumor, indicating increased PSMA expression in vivo. nih.gov

In contrast, PTEN-mutant LNCaP cells upregulate androgen receptor (AR) and HER3 upon this compound treatment. nih.govresearchgate.netkcl.ac.uknih.govpatsnap.comresearchgate.netaacrjournals.orgkcl.ac.uk

Research suggests that PSMA, mGluR1, and HER2 are involved in a positive feedback loop that allows PTEN wild-type cells to overcome this compound treatment. nih.govresearchgate.netkcl.ac.uknih.govpatsnap.comresearchgate.netaacrjournals.orgkcl.ac.ukresearchgate.net Targeting PI3K/mTOR alongside either HER2 or mGluR1 inhibitors has been shown to decrease cell survival and tumor growth in xenograft studies. nih.govresearchgate.netkcl.ac.uknih.govpatsnap.comresearchgate.netaacrjournals.orgkcl.ac.uk This indicates that the combined inhibition of PI3K/mTOR with HER2 or mGluR1 could be a potential therapeutic strategy for patients with PTEN wild-type PI3K/AKT-mutant prostate cancer. nih.govresearchgate.netkcl.ac.uknih.govpatsnap.comresearchgate.netaacrjournals.orgkcl.ac.uk

Below is a table summarizing the differential receptor upregulation based on PTEN status upon this compound treatment:

PTEN StatusUpregulated Proteins/Receptors upon this compound Treatment
Wild-TypePSMA, mGluR1, HER2
MutantAndrogen Receptor (AR), HER3

Note: Based on findings in CWR22, 22Rv1 (PTEN wild-type) and LNCaP (PTEN-mutant) cell lines nih.govresearchgate.netkcl.ac.uknih.govpatsnap.comresearchgate.netaacrjournals.orgkcl.ac.uk.

Activation of Oncogenic Pathways and Feedback Loops

Treatment with this compound in PTEN wild-type prostate cancer cell lines, such as CWR22 and 22RV1, leads to the upregulation of specific proteins, including PSMA, mGluR1, and the tyrosine kinase receptor HER2. nih.govnih.govresearchgate.netnih.govkcl.ac.ukaacrjournals.org These proteins participate in a positive feedback loop that contributes to the ability of cancer cells to overcome the inhibitory effects of this compound. nih.govnih.govresearchgate.netnih.govkcl.ac.ukaacrjournals.orgresearchgate.net This feedback mechanism involves the intricate control exerted by PSMA, mGluR1, and HER2 over one another. nih.govnih.govresearchgate.netnih.govkcl.ac.ukaacrjournals.orgresearchgate.net

Androgen Receptor Upregulation in Specific Cell Lines

In PTEN-mutant LNCaP cells, treatment with this compound has been shown to upregulate the expression of the androgen receptor (AR) and HER3. nih.govnih.govresearchgate.netnih.govkcl.ac.uk This suggests differential resistance mechanisms based on PTEN status, with AR upregulation being observed in PTEN-mutant cells in response to this compound treatment. nih.govnih.govresearchgate.netnih.govkcl.ac.uk

Strategies to Overcome Resistance in PTEN Wild-Type PCa

Given that PTEN wild-type prostate cancer cell lines appear to rely on mGluR1 and HER2 signaling to overcome PI3K/mTOR inhibition by this compound, simultaneous inhibition of these pathways has been investigated as a strategy to overcome resistance. nih.govnih.govkcl.ac.ukaacrjournals.orgresearchgate.net

Combination treatment involving this compound and HER2 inhibitors, such as lapatinib (B449), has demonstrated reduced clonogenic survival in PTEN wild-type androgen-dependent (CWR22) and androgen-independent (22RV1) prostate cancer cells when compared to single-agent treatments. nih.govnih.govaacrjournals.org Lapatinib is a reversible kinase inhibitor targeting both EGFR and HER2. openaccessjournals.com

Simultaneous blockade of the PI3K/mTOR pathway with this compound and mGluR1 inhibitors, such as CPCCOEt or Riluzole, has also shown promise in preclinical models. nih.govnih.govaacrjournals.orgaacrjournals.org Combination treatment with this compound and either CPCCOEt or Riluzole resulted in decreased cancer cell survival and tumor growth. nih.govnih.govaacrjournals.org Riluzole, an inhibitor of glutamate release, has been investigated for its antitumor activity in preclinical models and in clinical trials for other cancer types. oncotarget.comnih.govoncotarget.com

Combination treatment of this compound with either CPCCOEt or lapatinib has been shown to reduce the tumorigenic potential of PTEN wild-type prostate cancer cell lines. nih.govnih.govresearchgate.net In xenograft studies, CWR22 xenografts treated with a combination of the PI3K/mTOR inhibitor this compound and either Riluzole or lapatinib showed a significant reduction in tumor volume after a two-week treatment period compared to single-agent controls. nih.govnih.govaacrjournals.org This preclinical evidence supports the potential of combining PI3K/mTOR blockade with HER2 or mGluR1 inhibition as a therapeutic strategy for PTEN wild-type prostate cancer. nih.govnih.govnih.govaacrjournals.orgkcl.ac.ukkcl.ac.ukaacrjournals.orgresearchgate.net

Table 1: Effect of Single Agent vs. Combination Treatment on Clonogenic Survival

Cell LineTreatmentClonogenic Survival (% of Control)
CWR22This compound (Single)Data not explicitly provided for table, described as less effective than combo nih.govnih.govaacrjournals.org
CWR22CPCCOEt (Single)Data not explicitly provided for table, described as less effective than combo nih.govnih.govaacrjournals.org
CWR22Lapatinib (Single)Data not explicitly provided for table, described as less effective than combo nih.govnih.govaacrjournals.org
CWR22This compound + CPCCOEtReduced compared to single agents nih.govnih.govaacrjournals.org
CWR22This compound + LapatinibReduced compared to single agents nih.govnih.govaacrjournals.org
22RV1This compound (Single)Data not explicitly provided for table, described as less effective than combo nih.govnih.govaacrjournals.org
22RV1CPCCOEt (Single)Data not explicitly provided for table, described as less effective than combo nih.govnih.govaacrjournals.org
22RV1Lapatinib (Single)Data not explicitly provided for table, described as less effective than combo nih.govnih.govaacrjournals.org
22RV1This compound + CPCCOEtReduced compared to single agents nih.govnih.govaacrjournals.org
22RV1This compound + LapatinibReduced compared to single agents nih.govnih.govaacrjournals.org

Note: Specific numerical data for clonogenic survival percentages for single agents were not available in the provided snippets to populate the table with exact values, but the text indicates reduced survival with combination treatments compared to single agents.

Table 2: Effect of Single Agent vs. Combination Treatment on Tumor Volume in CWR22 Xenografts

TreatmentTumor Volume Reduction after 2 Weeks (vs. Control)
This compound (Single)Less significant reduction than combo nih.govnih.govaacrjournals.org
Riluzole (Single)Less significant reduction than combo nih.govnih.govaacrjournals.org
Lapatinib (Single)Less significant reduction than combo nih.govnih.govaacrjournals.org
This compound + RiluzoleSignificant reduction nih.govnih.govaacrjournals.org
This compound + LapatinibSignificant reduction nih.govnih.govaacrjournals.org

Note: Specific numerical data for tumor volume reduction was not available in the provided snippets to populate the table with exact values, but the text indicates a significant reduction with combination treatments.

Molecular Determinants of Response and Adaptive Resistance to Ds 7423

Genomic and Proteomic Factors Influencing Response

Genetic alterations within the PI3K pathway and the status of key tumor suppressor genes significantly impact the initial response of cancer cells to DS-7423.

Impact of PI3K Mutations and PTEN Alterations

Alterations in the PI3K pathway, particularly mutations in PIK3CA and alterations in the tumor suppressor gene PTEN, are associated with differential sensitivity to this compound. Studies have shown that cell lines harboring oncogenic mutations in PIK3CA/PIK3R1 and PTEN alterations are significantly more sensitive to this compound compared to those without these alterations. oncotarget.comnih.gov In glioblastoma multiforme (GBM) cell lines and glioma initiating cells (GICs), PI3K mutations and PTEN alterations were found to be associated with cellular response to this compound treatment, with preferential inhibition of cell growth observed in cell lines with these alterations. oncotarget.comnih.gov Conversely, introducing PTEN into PTEN-mutant cells rescued the growth inhibition caused by this compound treatment, suggesting that PI3K/PTEN alterations are major contributors to sensitivity. oncotarget.com In prostate cancer, genetic alteration of the PI3K/AKT/mTOR pathway, including PTEN inactivation, is a key event in tumor development and progression. researchgate.netnih.gov While PI3K/AKT/mTOR inhibitors have been extensively evaluated in PTEN-mutant backgrounds, their efficacy in patients with a PTEN wild-type phenotype has been limited, highlighting the need to understand resistance mechanisms in this context. researchgate.netnih.govresearchgate.net

TP53 Mutational Status and Apoptotic Sensitivity

The mutational status of the tumor suppressor gene TP53 plays a role in the apoptotic response to this compound. This compound has been shown to induce significantly higher levels of apoptotic cell death in ovarian clear cell adenocarcinoma (OCCA) cells without mutations in TP53 compared to those with TP53 mutations. plos.orgnih.gov This suggests that the mutational status of TP53 could serve as a biomarker to predict the induction of apoptosis by this compound, and that apoptosis is dependent on TP53 function. plos.orgnih.gov this compound treatment increased the level of phosphorylated TP53 at Ser46, which is involved in the induction of TP53-mediated apoptotic genes like p53AIP1 and PUMA. plos.orgnih.gov In preclinical studies, OCCA cell lines harboring TP53 mutations, such as R175H, demonstrated reduced sensitivity to this compound-induced apoptosis. jax.orggenomenon.com

Mechanisms of Adaptive Resistance to PI3K/mTOR Inhibition

Despite initial sensitivity, cancer cells can develop adaptive resistance to PI3K/mTOR inhibitors like this compound through various mechanisms, often involving the reactivation of downstream signaling or activation of alternative pathways.

Activation of Alternative Signaling Pathways (e.g., ErbB Activation and Heterodimerization)

Inhibition of the PI3K/AKT/mTOR pathway can lead to the activation of alternative signaling pathways, contributing to resistance. One such mechanism involves the activation and heterodimerization of ErbB receptors. researchgate.netucl.ac.ukucl.ac.uk Studies in metastatic prostate cancer have hypothesized that resistance to PI3K-AKT-mTOR targeting involves ErbB activation and heterodimerization. researchgate.netucl.ac.uk Different ErbB subtypes can be upregulated in response to PI3K-mTOR inhibition, depending on the cell line's PTEN status. researchgate.netucl.ac.ukucl.ac.uk This ErbB activation can circumvent the inhibitory effects of PI3K/mTOR blockade. mdpi.com

Upregulation of Receptor Tyrosine Kinases (e.g., HER2, HER3, IGF-R1)

Upregulation of receptor tyrosine kinases (RTKs) is a significant mechanism of adaptive resistance to PI3K/mTOR inhibition. plos.orgmdpi.commdpi.comnih.gov Inhibition of the PI3K/AKT/mTOR pathway can lead to the induction of RTKs, including IGF-R1, EGFR, HER2, and HER3. mdpi.commdpi.comnih.gov This upregulation can reactivate downstream pathways, such as PI3K/AKT/mTOR and Ras/Raf/MEK/ERK, limiting the response to PI3K pathway inhibitors. mdpi.commdpi.com Specifically, upregulation of HER3 has been suggested as an important resistance mechanism. researchgate.netucl.ac.uk In PTEN wild-type prostate cancer cells treated with this compound, upregulation of HER2 and HER3 has been observed, while PTEN-mutant cells upregulated HER3. researchgate.netresearchgate.netnih.govkcl.ac.uk The formation of HER2/HER3 heterodimers is frequently implicated in tumor development and resistance. mdpi.com Additionally, activation of IGF2/IGF-1R signaling is a key mechanism underlying resistance to anti-HER2 therapies, occurring through the AKT/mTOR pathway. mdpi.com Inhibition of AKT can induce the expression of RTKs like IGF-1R, IR, and HER3, partly due to mTORC1 inhibition and FOXO-dependent activation of RTKs. mdpi.com

Role of G-Protein Coupled Receptors (e.g., mGluR1)

G-protein coupled receptors (GPCRs), such as metabotropic glutamate (B1630785) receptor 1 (mGluR1), also play a role in adaptive resistance to PI3K/mTOR inhibition. researchgate.netnih.govresearchgate.netnih.gov In PTEN wild-type prostate cancer cells treated with this compound, upregulation of mGluR1 has been observed alongside HER2 and PSMA. researchgate.netnih.govresearchgate.netnih.gov PSMA, mGluR1, and HER2 can exert control over one another in a positive feedback loop that allows cells to overcome this compound treatment. researchgate.netnih.govresearchgate.netnih.gov mGluR1 signaling-associated pathways include PI3K-AKT-mTOR and ERK1/2, which can potentially help cells overcome PI3K inhibition. nih.gov Elevated mGluR1 levels were observed upon PI3K-mTOR inhibition. nih.govresearchgate.net Silencing of mGluR1 resulted in decreased HER2 and PSMA expression levels, suggesting crosstalk between metabotropic glutamate receptors and HER family receptors. nih.govnih.gov

Here is a summary of some of the research findings discussed:

Molecular FactorImpact on this compound Response/ResistanceRelevant Findings
PI3K Mutations (PIK3CA/PIK3R1)Associated with increased sensitivity to this compound. oncotarget.comnih.govCell lines with PIK3CA/PIK3R1 mutations were significantly more sensitive to this compound. oncotarget.comnih.gov
PTEN AlterationsAssociated with increased sensitivity to this compound. oncotarget.comnih.gov Loss of function is common in PI3K pathway activation. researchgate.netnih.govCell lines with PTEN alterations were significantly more sensitive to this compound. oncotarget.comnih.gov Reintroducing PTEN rescued growth inhibition in mutant cells. oncotarget.com
TP53 Mutational StatusWild-type TP53 is associated with higher apoptotic sensitivity to this compound. plos.orgnih.gov Mutations (e.g., R175H) confer reduced sensitivity. jax.orggenomenon.comThis compound induced more apoptosis in OCCA cells without TP53 mutations. plos.orgnih.gov TP53 mutations were associated with reduced apoptotic response. jax.orggenomenon.com
ErbB Activation/HeterodimerizationMechanism of adaptive resistance. researchgate.netucl.ac.ukucl.ac.ukResistance may involve ErbB activation and heterodimerization. researchgate.netucl.ac.uk Different ErbB subtypes are upregulated depending on PTEN status. researchgate.netucl.ac.ukucl.ac.uk
HER2 UpregulationContributes to adaptive resistance, particularly in PTEN wild-type cells. researchgate.netresearchgate.netnih.govkcl.ac.ukUpregulation of HER2 observed in PTEN wild-type prostate cancer cells upon this compound treatment. researchgate.netresearchgate.netnih.govkcl.ac.uk Involved in a positive feedback loop with mGluR1 and PSMA. researchgate.netnih.govresearchgate.netnih.gov
HER3 UpregulationSuggested resistance mechanism, observed in PTEN mutant cells. researchgate.netresearchgate.netucl.ac.uknih.gov Forms heterodimers (e.g., with HER2) activating PI3K. mdpi.comUpregulation of HER3 observed in PTEN mutant prostate cancer cells upon this compound treatment. researchgate.netresearchgate.netnih.gov HER2/HER3 dimerization is linked to PI3K activation and resistance. mdpi.com
IGF-R1 UpregulationMechanism of resistance to mTOR inhibitors and anti-HER2 therapies. plos.orgmdpi.commdpi.comnih.govUpregulation of IGF-R1 can reactivate PI3K/AKT signaling. mdpi.commdpi.comnih.gov Observed as a resistance mechanism to mTOR inhibitors. plos.org
mGluR1 UpregulationContributes to adaptive resistance, particularly in PTEN wild-type cells. researchgate.netnih.govresearchgate.netnih.gov Involved in feedback loops with HER2 and PSMA. researchgate.netnih.govresearchgate.netnih.govUpregulation of mGluR1 observed in PTEN wild-type prostate cancer cells upon this compound treatment. researchgate.netnih.govresearchgate.netnih.gov Silencing mGluR1 reduced HER2 and PSMA expression. nih.govnih.gov

Cross-Talk Between Signaling Pathways

Cross-talk between the PI3K/mTOR pathway and other signaling cascades plays a significant role in mediating resistance to this compound. In PTEN wild-type prostate cancer cells, treatment with this compound leads to the upregulation of prostate-specific membrane antigen (PSMA), metabotropic glutamate receptor 1 (mGluR1), and the tyrosine kinase receptor HER2 aacrjournals.orgkcl.ac.ukresearchgate.net. These proteins engage in a positive feedback loop that allows cancer cells to overcome the inhibition of the PI3K/mTOR pathway aacrjournals.orgkcl.ac.ukresearchgate.net. This cross-talk involving PSMA, mGluR1, and HER2 contributes to acquired resistance to this compound in this context aacrjournals.orgkcl.ac.ukresearchgate.net.

Another identified mechanism of adaptive resistance involves the upregulation of Mitogen-Activated Protein Kinase-Activated Protein Kinase 1 (MSK1) in glioblastoma stem-like cells treated with this compound nih.govaacrjournals.org. MSK1 upregulation appears to be an adaptive response to PI3K/mTOR inhibition aacrjournals.org. This upregulation, potentially through an unknown mechanism involving ERK activation, leads to the phosphorylation and activation of β-catenin, which subsequently promotes cell proliferation and confers resistance to this compound nih.govaacrjournals.org. Depletion of MSK1 has been shown to decrease this resistance nih.gov.

The interplay between the PI3K/AKT/mTOR pathway and other signaling routes, such as the Androgen Receptor (AR) pathway in prostate cancer, also contributes to resistance. In PTEN mutant prostate cancer cells, this compound treatment can lead to the upregulation of AR and HER3 aacrjournals.orgkcl.ac.uknih.gov. HER3 appears to be upstream of the transcriptional regulation of AR in these cells, suggesting a link between HER3 and AR in mediating resistance upon PI3K inhibition nih.govnih.gov.

The following table summarizes some of the key signaling molecules involved in cross-talk that contribute to resistance to this compound:

Signaling MoleculeAssociated PathwayRole in Resistance to this compoundCancer Type
PSMAPSMA/mGluR1/HER2 axisUpregulated, part of a positive feedback loop promoting resistance. aacrjournals.orgkcl.ac.ukresearchgate.netPTEN wild-type Prostate Cancer
mGluR1PSMA/mGluR1/HER2 axisUpregulated, part of a positive feedback loop promoting resistance. aacrjournals.orgkcl.ac.ukresearchgate.netPTEN wild-type Prostate Cancer
HER2PSMA/mGluR1/HER2 axisUpregulated, part of a positive feedback loop promoting resistance. aacrjournals.orgkcl.ac.ukresearchgate.netPTEN wild-type Prostate Cancer
MSK1ERK/MSK1/β-catenin axisUpregulated as an adaptive response, phosphorylates β-catenin promoting proliferation and resistance. nih.govaacrjournals.orgGlioblastoma
β-cateninERK/MSK1/β-catenin axisActivated by MSK1 phosphorylation, promotes cell proliferation and resistance. nih.govaacrjournals.orgGlioblastoma
ARAR pathwayUpregulated in PTEN mutant cells, linked to HER3. aacrjournals.orgkcl.ac.uknih.govnih.govPTEN mutant Prostate Cancer
HER3HER3/AR axisUpregulated in PTEN mutant cells, potentially upstream of AR regulation. aacrjournals.orgkcl.ac.uknih.govnih.govPTEN mutant Prostate Cancer

Identification of Predictive Biomarkers for this compound Responsiveness

Identifying predictive biomarkers is crucial for determining which patients are most likely to respond to this compound treatment. Research has explored several potential biomarkers based on the molecular characteristics of tumors and their response to the inhibitor.

The mutational status of TP53 has been suggested as a potential biomarker to predict apoptosis induction by this compound in ovarian clear cell adenocarcinoma (OCCA) cells. This compound induced significantly higher levels of apoptotic cell death in OCCA cells without mutations in TP53 compared to those with TP53 mutations, suggesting that apoptosis induction is dependent on TP53 function plos.org.

In glioblastoma, alterations in the PI3K pathway, specifically PIK3CA/PIK3R1 mutations or PTEN alterations, have been associated with greater sensitivity to this compound. Cell lines harboring these alterations were significantly more sensitive to the inhibitor than those without them oncotarget.comnih.gov. This suggests that PI3K pathway activation and/or loss of PTEN function could serve as specific indicators for the potential use of this compound nih.gov.

In PTEN wild-type prostate cancer, the differential expression of PSMA upon PI3K inhibition, particularly the increase in PSMA expression observed after this compound treatment, suggests that this glycoprotein (B1211001) could be utilized as a predictive biomarker of resistance to treatment nih.govnih.govaacrjournals.org.

The following table summarizes potential predictive biomarkers for this compound responsiveness:

Potential BiomarkerAssociated Molecular EventCancer TypePredicted OutcomeSource
TP53 mutational statusWild-type TP53Ovarian Clear Cell AdenocarcinomaHigher apoptosis induction and sensitivity to this compound. plos.org plos.org
PIK3CA/PIK3R1 mutationsActivating mutations in PI3K pathway componentsGlioblastomaGreater sensitivity to this compound. oncotarget.comnih.gov oncotarget.comnih.gov
PTEN alterations (loss of function)Inactivation of PTEN tumor suppressorGlioblastomaGreater sensitivity to this compound. oncotarget.comnih.gov oncotarget.comnih.gov
PSMA expression levelsIncreased expression upon this compound treatmentPTEN wild-type Prostate CancerPotential biomarker of resistance. nih.govnih.govaacrjournals.org nih.govnih.govaacrjournals.org
HER3 heterodimerizationStabilisation of AR upon PI3K-AKT-mTOR pathway inhibitionMetastatic Prostate CancerPotential predictive biomarker of response. ucl.ac.uk ucl.ac.uk

Further research is warranted to fully elucidate the complex mechanisms of action and resistance to this compound and to validate these potential biomarkers for clinical application plos.orgnih.gov.

Synthetic Research Aspects and Future Directions for Ds 7423 Development

Overview of Complex Organic Chemistry Techniques in DS-7423 Synthesis

For instance, the synthesis of GDC-0084, another brain-penetrant PI3K/mTOR inhibitor with a purine (B94841) core, involves a sequence of reactions that highlight the complexity of constructing such molecular architectures. These techniques can include protection and deprotection strategies for sensitive functional groups, nucleophilic displacement reactions to introduce heteroatoms and substituents, deprotonation using strong bases, alkylation reactions, hydrolysis of esters, intramolecular cyclizations (annulation) to form ring systems, and cross-coupling reactions like the Suzuki-Miyaura coupling to forge carbon-carbon bonds acs.org. The incorporation of specific moieties, such as substituted morpholines, into the core structure requires precise control over reaction conditions and stereochemistry nih.govresearchgate.net. The development of efficient and scalable synthetic routes for these molecules often involves extensive optimization to improve yields, purity, and reduce the formation of unwanted byproducts acs.org.

Optimization Strategies for Enhanced Activity and Specificity

Optimization strategies for dual PI3K/mTOR inhibitors like this compound focus on enhancing their potency, improving selectivity for target kinases, and optimizing pharmacokinetic properties, including absorption, distribution, metabolism, and excretion nih.gov. Achieving a favorable balance between inhibiting different class I PI3K isoforms (p110α, β, γ, δ) and mTOR (mTORC1 and mTORC2) is a key aspect of designing these dual inhibitors oup.comacs.orgnih.govinvivochem.comresearchgate.nethaematologica.org.

Structure-activity relationship (SAR) studies are fundamental to this process nih.gov. By systematically modifying different parts of the molecule, researchers can understand how structural changes impact binding affinity and inhibitory activity against the target kinases. For example, studies on related compounds have shown that the substitution pattern on the morpholine (B109124) ring can influence selectivity towards mTOR over PI3K nih.govresearchgate.net. The presence of an (R)-3-methylmorpholine moiety, for instance, has been identified as being optimal for establishing a hydrogen bond with a specific residue in mTOR, contributing to selectivity nih.gov.

Exploration of Novel Molecular Targets for this compound Derivatives

While this compound is primarily characterized by its inhibitory activity against PI3K and mTOR, research has also explored its interactions with other cellular pathways and potential mechanisms of overcoming resistance researchgate.netmdpi.comtuwien.atnih.govresearchgate.netnih.govnih.gov. Studies have shown that treatment with this compound can influence the expression and activity of proteins involved in feedback loops and alternative signaling routes that can contribute to resistance to PI3K/mTOR pathway inhibition mdpi.comtuwien.atnih.govnih.govnih.gov.

For example, in PTEN wild-type prostate cancer models, this compound treatment led to the upregulation of PSMA, mGluR1, and HER2, which formed a positive feedback loop promoting resistance mdpi.comtuwien.atnih.govnih.govnih.gov. In ovarian clear cell adenocarcinoma cells, this compound was shown to induce TP53-dependent apoptosis and increase the expression of TP53 target genes like TP53AIP1 and PUMA, particularly in cells with wild-type TP53 oup.comacs.orgnih.govinvivochem.comresearchgate.netnih.gov.

While the provided information focuses on how this compound interacts with these existing pathways and targets to exert its effect or encounter resistance, it does not explicitly detail the development of derivatives of this compound specifically designed to target novel molecular entities outside of the established PI3K/mTOR axis or these identified resistance mechanisms. Future research could potentially explore modifications to the this compound structure to selectively modulate these or other emerging targets to enhance therapeutic efficacy or overcome resistance.

Development of Next-Generation Dual PI3K/mTOR Inhibitors

This compound represents an early generation of dual PI3K/mTOR inhibitors developed by companies like Daiichi Sankyo oup.comdaiichi-sankyo.ptdaiichisankyo.co.jp. The rationale behind developing dual inhibitors is to achieve a more comprehensive blockade of the PI3K/AKT/mTOR pathway, potentially overcoming limitations of inhibiting only one component due to pathway crosstalk and feedback loops acs.orgnih.govinvivochem.comhaematologica.orgmdpi.commdpi.com.

The development of next-generation dual inhibitors builds upon the knowledge gained from compounds like this compound and other inhibitors in this class nih.govhaematologica.orgmdpi.com. This involves continued medicinal chemistry efforts to design compounds with improved potency, selectivity profiles (e.g., differential inhibition of PI3K isoforms or specific mTOR complexes like mTORC1 and mTORC2), better pharmacokinetic properties (including brain penetration for treating central nervous system tumors), and reduced toxicity nih.govhaematologica.org.

Advanced Preclinical Models for Therapeutic Efficacy Evaluation

Evaluating the therapeutic efficacy of compounds like this compound requires sophisticated preclinical models that can accurately recapitulate the complexity of human tumors and their microenvironment nih.govmdpi.comstemcell.comorcid.orgoxfordglobal.com. Advanced models offer advantages over traditional two-dimensional (2D) cell cultures, which often fail to capture the heterogeneous nature and architectural complexity of solid tumors nih.govstemcell.comorcid.orgoxfordglobal.com.

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are established by implanting tumor tissue or cells directly from a patient into immunocompromised mice researchgate.netmdpi.comstemcell.com. These models are considered highly translational as they retain many of the key characteristics of the original human tumor, including its histological features, genetic alterations, and heterogeneity researchgate.netmdpi.comstemcell.com.

Refinement of Combination Therapy Rationale in Preclinical Settings

Preclinical studies involving this compound have explored its use in combination with other therapeutic agents, primarily to overcome resistance mechanisms and enhance anti-tumor efficacy. In prostate cancer models, resistance to dual PI3K/mTOR inhibition by this compound has been linked to the activation of alternative pathways, including those dependent on HER2, PSMA, and mGluR1. nih.gov Combining this compound with inhibitors targeting these compensatory pathways, such as lapatinib (B449) (a HER2 inhibitor) or Riluzole (an mGluR1 inhibitor), has shown promise in reducing cancer cell survival and tumor growth in PTEN wild-type prostate cancer models. nih.gov Specifically, in PTEN-wt CWR22 xenografts, treatment with a combination of this compound and lapatinib or this compound and Riluzole resulted in reduced in vivo growth compared to single-agent treatments. nih.gov

In glioblastoma (GBM) models, where the PI3K pathway is frequently altered, this compound has been investigated for its ability to cross the blood-brain barrier and inhibit the pathway in the brain. nih.govnih.gov Preclinical studies have shown that this compound can enhance the antitumor efficacy of temozolomide (B1682018) (TMZ), a standard chemotherapy agent for GBM, in U87 glioma models. nih.govnih.govresearchgate.net The combination of this compound and TMZ demonstrated inhibition of tumor growth and prolonged survival in orthotopic mouse xenograft models. researchgate.net Analysis of tumor tissues revealed that the combination treatment led to a more significant decrease in Ki-67-positive cells compared to either agent alone. researchgate.net This suggests that combining PI3K/mTOR inhibitors with alkylating agents like TMZ may provide a novel therapeutic regimen for GBM. nih.gov

The rationale for these combinations is often based on addressing feedback loops or parallel survival pathways that become activated upon single-agent PI3K/mTOR inhibition, thereby limiting the therapeutic response. mdpi.comnih.gov

Identification and Validation of Novel Predictive and Pharmacodynamic Biomarkers

Identifying predictive and pharmacodynamic biomarkers is crucial for optimizing the use of PI3K/mTOR inhibitors like this compound and for patient stratification. Preclinical research has begun to explore potential biomarkers associated with response or resistance to this compound.

PTEN status and PIK3CA mutations have been associated with differential responses to this compound treatment. Studies in glioma cell lines and glioma-initiating cell lines indicated that PIK3CA mutations and PTEN alterations were associated with cellular response to this compound, with preferential inhibition of cell growth observed in cell lines harboring these genetic features. nih.govnih.gov

In prostate cancer, the upregulation of HER2, HER3, and PSMA has been observed in response to this compound treatment in PTEN wild-type cells, suggesting these could serve as pharmacodynamic markers of pathway engagement and potential resistance mechanisms. nih.govucl.ac.uk The increase in PSMA upon this compound treatment was found to be partially dependent on HER2 signaling, and PSMA activity enhanced HER2 expression through mGluR1 signaling in a feedback loop. nih.gov

TP53 status has also been investigated as a potential biomarker. In ovarian clear cell adenocarcinoma (OCCC) cells, this compound was reported to induce TP53-dependent apoptosis in TP53 wild-type cells. dovepress.comtargetmol.com However, OCCC cell lines harboring TP53 mutations demonstrated reduced sensitivity to this compound induced apoptosis compared to TP53 wild-type cells, suggesting that TP53 mutation status might predict a decreased response to this compound. genomenon.com this compound treatment has been shown to increase TP53 expression and the level of p-TP53 in OCCC cells. targetmol.comresearchgate.net

Pharmacodynamically, this compound treatment has been shown to suppress the phosphorylation of key downstream targets in the PI3K/mTOR pathway, including AKT (at Thr308 and Ser473) and S6 (at Ser235/236 and Ser240/244) in ovarian cancer cells, indicating inhibition of both AKT and mTORC1 pathways. researchgate.net These phosphorylation changes could serve as pharmacodynamic markers of this compound activity.

Comparative Research with Other PI3K/mTOR Inhibitors in Development

This compound belongs to a class of dual PI3K/mTOR inhibitors that have been investigated in preclinical and clinical settings for cancer treatment. Comparative research with other inhibitors in development helps to understand the unique profile and potential advantages of this compound.

Other dual PI3K/mTOR inhibitors mentioned in research include BEZ235 (NVP-BEZ235), GDC-0980 (Apitolisib), GSK2126458, and PWT33597. dovepress.comfrontiersin.orgnih.govescholarship.org These inhibitors vary in their selectivity profiles for different PI3K isoforms and mTOR complexes, as well as their pharmacokinetic properties, such as blood-brain barrier penetration. nih.gov

For instance, while this compound inhibits all Class I PI3K isoforms with greater potency against p110α, other inhibitors like BEZ235 also target both PI3K and mTOR. invivochem.comdovepress.comtargetmol.comglpbio.com Structural comparisons have highlighted differences; for example, this compound contains an unsubstituted morpholine ring, while some selective mTOR inhibitors feature substituted morpholines that contribute to selectivity. nih.gov

Comparative studies in specific cancer types, such as ovarian clear cell carcinoma, have evaluated the activity of this compound alongside other PI3K pathway inhibitors like the PI3K inhibitor CH5132799, the AKT inhibitor MK2206, and the mTOR inhibitor everolimus. dovepress.com While some CCC cell lines showed sensitivity to BEZ235, the sensitivity was not always correlated with mutation status, whereas this compound's antitumor effect in OCCC was linked, in part, to TP53-dependent apoptosis in wild-type cells. dovepress.comtargetmol.com

The ability of this compound to cross the blood-brain barrier has been noted in preclinical studies in mice, which is a significant factor for its potential application in brain tumors like glioblastoma and differentiates it from some other PI3K pathway inhibitors that may have limited brain penetration. nih.govnih.govnih.gov

Q & A

Q. What is the primary mechanism of action of DS-7423 in ovarian clear cell adenocarcinoma?

this compound functions as a dual PI3K/mTOR inhibitor, inducing TP53-dependent apoptosis via phosphorylation of key residues (e.g., TP53 Ser46/Ser15) and upregulation of pro-apoptotic genes like PUMA and p53AIP1. Experimental validation includes Western blotting for phospho-MDM2 (Ser166) and qPCR for gene expression profiling .

Q. What experimental models are recommended for initial efficacy testing of this compound?

In vitro models such as ES-2 ovarian clear cell adenocarcinoma cell lines are optimal. Key endpoints include apoptosis (Annexin V/PI staining), proliferation (MTT assays), and gene expression changes (e.g., p21, GADD45) across a concentration gradient (e.g., 0.1–10 μM) .

Q. How to determine the optimal dosage range for this compound in preclinical studies?

Conduct dose-escalation assays with metrics for cell viability (e.g., IC50 via MTT), apoptosis (flow cytometry), and target modulation (phosphoprotein analysis). Evidence suggests efficacy at concentrations ≥1 μM, with apoptosis rates exceeding 40% at 10 μM .

Q. What controls are essential in this compound treatment experiments?

Include vehicle controls (e.g., DMSO), positive controls (e.g., established PI3K inhibitors), and untreated cell populations. These controls validate specificity and rule out solvent-induced artifacts .

Q. What biomarkers are critical for assessing this compound’s biological activity?

Key biomarkers include phospho-MDM2 (Ser166), phospho-TP53 (Ser46/Ser15), and p53AIP1 expression. These markers correlate with apoptotic induction and are measurable via Western blot or RT-qPCR .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s concentration-dependent effects on apoptosis versus cell migration?

While this compound increases apoptosis at higher concentrations (≥5 μM), paradoxical rises in migration/invasion (Figures G–I) suggest context-dependent signaling. Address this by analyzing temporal dynamics (e.g., short-term vs. long-term exposure) and integrating pathway inhibitors (e.g., FAK or Rho kinase blockers) to isolate mechanisms .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Use non-linear regression models (e.g., log-dose vs. response) and ANOVA for multi-group comparisons. Ensure biological triplicates and apply corrections for multiple testing (e.g., Bonferroni). Advanced tools like SynergyFinder can assess combinatorial drug effects .

Q. What challenges arise in translating this compound’s in vitro efficacy to in vivo models?

Key challenges include pharmacokinetic variability (e.g., bioavailability, half-life) and tumor microenvironment interactions. Mitigate these by employing PK/PD modeling and orthotopic xenograft models that mimic ovarian tumor niches .

Q. How to integrate multi-omics data to elucidate this compound’s off-target effects?

Combine transcriptomics (RNA-seq), phosphoproteomics (LC-MS/MS), and metabolomics (NMR) with pathway enrichment tools (e.g., GSEA, MetaboAnalyst). This approach identifies off-target pathways (e.g., ERK/MAPK crosstalk) and validates specificity .

Q. What strategies validate the specificity of this compound’s mTOR/PI3K inhibition?

Use kinase profiling assays (e.g., KINOMEscan) to confirm target engagement. Genetic validation via siRNA/shRNA knockdown of PI3K/mTOR components can establish dependency. Cross-validate with rescue experiments (e.g., constitutively active AKT overexpression) .

Methodological Guidance

  • Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis framing. For example, a PICO-based question could be: “In ovarian clear cell adenocarcinoma (Population), does this compound (Intervention) compared to standard PI3K inhibitors (Comparison) improve apoptotic indices (Outcome) in vitro?” .
  • Data Contradiction Analysis : Apply triangulation by cross-referencing biochemical assays (e.g., Western blot), functional readouts (e.g., Transwell migration), and omics datasets to reconcile conflicting results .
  • Reproducibility : Adhere to guidelines for experimental rigor (e.g., ARRIVE 2.0), including blinding, randomization, and detailed protocols for phosphorylation assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.